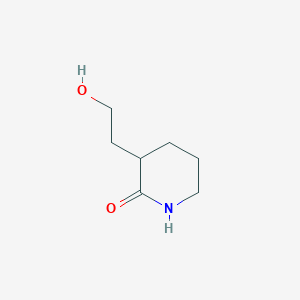

![molecular formula C16H17N7O2 B2578949 N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide CAS No. 1396674-64-8](/img/structure/B2578949.png)

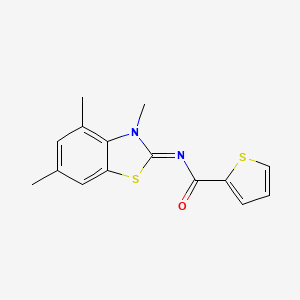

N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide” is a complex organic compound. It contains several functional groups, including a pyrazinyl group, an oxadiazolyl group, a cyclohexyl group, a pyrazole group, and a carboxamide group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar functional groups are often synthesized under solvothermal conditions . For example, oxadiazole derivatives are synthesized from furan by replacing two methylene groups with two nitrogen atoms .

Molecular Structure Analysis

The compound contains a five-membered oxadiazole ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . It also contains a pyrazinyl group, a cyclohexyl group, a pyrazole group, and a carboxamide group .

Aplicaciones Científicas De Investigación

Significance in Drug Development

N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide, as part of the broader family of 1,3,4-oxadiazole and pyrazole derivatives, plays a significant role in the development of new drugs due to its unique pharmacological properties. The 1,3,4-oxadiazole core, in particular, is notable for its diverse applications in pharmacology, demonstrating a wide range of activities such as antiviral, analgesic, anti-inflammatory, antitumor, and antioxidant properties. This makes compounds containing the 1,3,4-oxadiazole moiety valuable in medicinal chemistry for the development of efficacious and less toxic medicinal agents. The structural subunit of 1,3,4-oxadiazole is recognized for its significance in the creation of new drug candidates aimed at treating various diseases, underscoring its utility in the synthesis of biologically active molecules (Rana, Salahuddin, & Sahu, 2020).

Pyrazole Derivatives in Anticancer Research

Pyrazole derivatives, which include the specific structural features of this compound, have been identified as potent scaffolds for the development of anticancer agents. The research into pyrazoline derivatives has illuminated their broad biological effect, with a significant focus on anticancer activity. Various synthetic strategies employed to develop pyrazoline derivatives have demonstrated their high biological efficacy, making them a focal point of pharmaceutical chemistry in the search for novel anticancer compounds. This underscores the adaptability and the potential of pyrazoline derivatives in contributing to the development of new therapeutic agents targeting cancer (Ray et al., 2022).

Multicomponent Synthesis for Bioactive Derivatives

The multicomponent synthesis approach has been highlighted as a productive strategy in developing bioactive molecules containing pyrazole derivatives, illustrating the chemical versatility and potential pharmacological applications of these compounds. This method, emphasizing pot, atom, and step economy, has been particularly valuable in the synthesis of pyrazole derivatives with antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory activities. Such a synthesis approach aligns with the objectives of creating more biologically active molecules and potentially marketed drugs containing the pyrazole moiety, showcasing the breadth of research and development activities centered on these heterocyclic compounds (Becerra et al., 2022).

Propiedades

IUPAC Name |

N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O2/c24-14(11-4-7-19-22-11)21-16(5-2-1-3-6-16)15-20-13(23-25-15)12-10-17-8-9-18-12/h4,7-10H,1-3,5-6H2,(H,19,22)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSPRWAKPAFNGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=CC=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

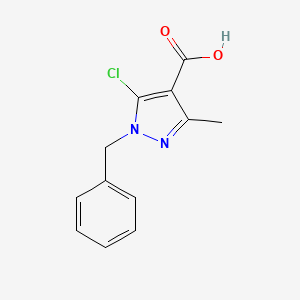

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2578867.png)

![1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2578876.png)

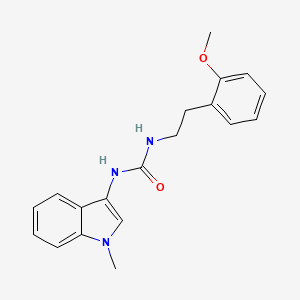

![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2578877.png)

![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2578881.png)

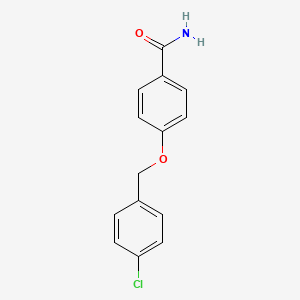

![N-[(2,6-Difluorophenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2578885.png)

![[1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2578889.png)